molecular formula C25H20Cl2N2 B13993622 1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine CAS No. 32812-45-6

1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine

Cat. No.: B13993622
CAS No.: 32812-45-6
M. Wt: 419.3 g/mol
InChI Key: PWPDXFILXCJNSV-UHFFFAOYSA-N
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Description

1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine is an organic compound with the molecular formula C26H20Cl2N2. It is a hydrazine derivative characterized by the presence of two chlorophenyl groups and a benzhydryl group attached to the hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine typically involves the reaction of benzhydryl chloride with 1,2-bis(2-chlorophenyl)hydrazine in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce amines .

Scientific Research Applications

1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, leading to various biological effects. For example, its derivatives have been shown to inhibit angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine is unique due to the presence of both benzhydryl and chlorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

32812-45-6

Molecular Formula

C25H20Cl2N2

Molecular Weight

419.3 g/mol

IUPAC Name

1-benzhydryl-1,2-bis(2-chlorophenyl)hydrazine

InChI

InChI=1S/C25H20Cl2N2/c26-21-15-7-9-17-23(21)28-29(24-18-10-8-16-22(24)27)25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,25,28H

InChI Key

PWPDXFILXCJNSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3Cl)NC4=CC=CC=C4Cl

Origin of Product

United States

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